4-Cyclopropoxy-3-nitrobenzoic acid
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Overview
Description
4-Cyclopropoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C10H9NO5. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a cyclopropoxy group, and the hydrogen atom at the third position is replaced by a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-cyclopropoxybenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 4-Cyclopropoxy-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-nitrobenzoic acid is primarily related to its functional groups. The nitro group is an electron-withdrawing group, which affects the reactivity of the benzene ring and the overall electronic distribution in the molecule. This influences the compound’s interactions with biological targets and its chemical reactivity. The cyclopropoxy group adds steric hindrance and can affect the compound’s binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar in structure but lacks the cyclopropoxy group.
3-Nitrobenzoic acid: Similar in structure but lacks the cyclopropoxy group and has the nitro group at a different position.
4-Cyclopropoxybenzoic acid: Similar in structure but lacks the nitro group.
Uniqueness
4-Cyclopropoxy-3-nitrobenzoic acid is unique due to the presence of both the cyclopropoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO5/c12-10(13)6-1-4-9(16-7-2-3-7)8(5-6)11(14)15/h1,4-5,7H,2-3H2,(H,12,13) |
InChI Key |
ZPHQCOIYOZSLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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